tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C15H22N2O2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .
Biology: In biological research, tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate is used in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological macromolecules .
Medicine: It is investigated for its role in drug design and discovery .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
Comparison: tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to similar compounds. Its versatility as a small molecule scaffold makes it particularly valuable in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJKIEMYEFWKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539902-30-1 |
Source
|
Record name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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